Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with methyl, ethoxyamino, carbamoyl, and pyran-derived moieties. Its synthesis likely involves multi-step reactions, including cyclization and substitution strategies, as inferred from analogous procedures in the literature (e.g., Gewald-type thiophene syntheses described in and ).
Properties
Molecular Formula |
C25H30N2O6S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H30N2O6S/c1-7-31-19-12-10-9-11-18(19)26-23(28)22-16(4)21(25(29)30-6)24(34-22)27(32-8-2)20-14-13-15(3)17(5)33-20/h9-14,20H,7-8H2,1-6H3,(H,26,28) |
InChI Key |
KOWIZFCGBJIGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N(C3C=CC(=C(O3)C)C)OCC)C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene ring, a pyran moiety, and various substituents, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 486.6 g/mol. The structural features include:
- Thiophene Ring : Contributes to the compound's reactivity and biological interactions.
- Pyran Moiety : Enhances the pharmacological profile.
- Ethoxy and Carbamoyl Groups : These functional groups may influence solubility and bioavailability.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.6 g/mol |
| Key Functional Groups | Thiophene, Pyran, Ethoxy, Carbamoyl |
Anti-Cancer Properties
Preliminary studies indicate that this compound may exhibit anti-cancer activity. Research suggests that it acts as an inhibitor in various signaling pathways associated with cancer cell proliferation and survival.
- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors involved in tumor growth.
- Case Studies : In vitro studies have shown that this compound can reduce the viability of cancer cell lines, indicating its potential as an anti-cancer agent.
Anti-Inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. The presence of the thiophene and pyran rings may enhance its ability to modulate inflammatory pathways.
- Research Findings : Studies demonstrate that the compound can inhibit pro-inflammatory cytokines in cell cultures.
- Potential Applications : It could be developed into therapeutic agents for conditions such as arthritis or other inflammatory diseases.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its development.
- Binding Studies : Current research focuses on identifying specific biological targets and elucidating binding affinities.
- Signaling Pathways : Investigations into how this compound affects key signaling pathways are ongoing.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparative Biological Activities
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate | Chlorophenyl group | Potential anti-cancer activity | |
| Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Thiophenyl substitution | Antimicrobial properties | |
| Ethyl 2-(6-(1-(4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl)amino)-2-methyl-1-oxopropan-2-yloxy)pyridin-3-yloxy)acetate | Pyridine ring | Antidepressant effects |
Comparison with Similar Compounds
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate ()
- Core structure: Thiophene with amino, methyl, phenyl, and ester groups.
- Key differences: Lacks the pyran ring, ethoxyamino, and carbamoyl substituents.
- Implications : The absence of the pyran and carbamoyl groups in ’s compound likely reduces hydrogen-bonding capacity and solubility compared to the target compound.
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate ()
- Core structure: Pyran ring with amino, cyano, chlorophenyl, and ester groups.
- Key differences: Pyran is fully substituted with aromatic and cyano groups, unlike the 5,6-dimethyl-2H-pyran in the target compound.
- Implications: The electron-withdrawing cyano group in ’s compound may enhance reactivity in nucleophilic substitutions, whereas the dimethylpyran in the target compound increases steric hindrance and lipophilicity.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Core structure: Tetrahydrobenzo[b]thiophene with ethoxyamino and ester groups.
Physicochemical and Reactivity Profiles
Notes:
- The target compound’s higher molecular weight and LogP suggest greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Preparation Methods
Core Thiophene Ring Synthesis
The thiophene backbone is constructed via cyclization reactions, often employing acetyl chloride and aluminum chloride in dichloromethane to facilitate Friedel-Crafts acylation. For example, 2-chloro-3-methylthiophene undergoes acetylation at room temperature, followed by quenching with sodium bicarbonate to yield intermediates critical for subsequent functionalization. This step typically achieves 80–85% conversion, with purification via solvent extraction (ethyl acetate/water) and drying over sodium sulfate.
Carbamoyl Bond Formation
Coupling Agents and Solvent Systems
The carbamoyl linkage between the thiophene core and 2-ethoxyphenyl group is formed using carbonyldiimidazole (CDI) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) or dimethyl carbonate (DMC). For instance, a mixture of methyl 2-ethoxy-1-((2'-((hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate and CDI in THF at 20–25°C for 30–40 minutes achieves 68% yield after purification with cyclohexane.
Table 1: Optimization of Carbamoyl Coupling Reactions
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CDI | THF | 20–25 | 0.7 | 68 | 96 |
| DBU | DMC | 80–85 | 24 | 78.7 | 95.2 |
| DBU | Methanol | 50–55 | 48 | 62.4 | 91.7 |
Role of Base Catalysts
DBU enhances reaction efficiency by deprotonating intermediates, accelerating cyclization. In methanol with sodium methoxide, DBU facilitates oxadiazolone ring formation at 90–95°C, achieving 73.4% conversion after 48 hours. Excess dimethyl carbonate (4.4 mmol) further drives the reaction to completion, reducing starting material residues to 12.9%.
Functional Group Modifications
Esterification and Methylation
The methyl ester group at position 3 of the thiophene ring is introduced via Fischer esterification. Using acetyl chloride in dichloromethane with aluminum chloride as a catalyst, the reaction proceeds at room temperature for 1.5 hours, followed by sodium bicarbonate quenching. The crude product is purified via flash chromatography (ethyl acetate/hexane), yielding 19% of the methylated derivative.
Ethoxy Group Installation
Ethoxylation is achieved by treating intermediates with ethyl bromide in DMSO at 80–85°C for 10 hours. Hydroxylamine hydrochloride and sodium sulfite stabilize the reaction, minimizing side reactions. Post-reaction crystallization in water yields 99% pure product with less than 0.32% amide impurities.
Purification and Characterization
Chromatographic Techniques
Flash chromatography with ethyl acetate/hexane (3:7 ratio) effectively separates byproducts, achieving >95% purity. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients is employed.
Spectroscopic Analysis
-
NMR : Methyl groups resonate at δ 2.3–2.5 ppm (singlet), while ethoxy protons appear as quartets at δ 1.2–1.4 ppm.
-
IR : Strong absorbance at 1720 cm⁻¹ confirms the ester carbonyl group.
-
MS : Molecular ion peak at m/z 503.2 ([M+H]⁺) aligns with the compound’s molecular formula.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiophene core via Gewald reactions, using ethyl cyanoacetate and ketones (e.g., 2-ethoxyphenyl ketone derivatives) under basic conditions .
- Step 2 : Functionalization of the thiophene ring with ethoxyamino and carbamoyl groups via nucleophilic substitution or coupling reactions (e.g., using HATU/DMAP for amide bond formation) .
- Step 3 : Final esterification or transesterification to introduce the methyl carboxylate group .
- Critical Parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps) must be optimized to avoid side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
- NMR : Confirm regiochemistry via - and -NMR. For example, the ethoxy group on the pyran ring shows a triplet at δ 1.2–1.4 ppm, while the methylthiophene protons appear as singlets near δ 2.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 515.18) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .
- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (ELISA-based quantification) .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during synthesis?
- Methodological Answer :
- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers arising from ambiguous substitution patterns (e.g., pyran vs. thiophene ring functionalization) .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in ethyl acetate/hexane mixtures (if feasible) .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical interactions .
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., pyran ring formation) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity batches .
Q. How do electronic effects of substituents (e.g., ethoxy vs. methyl groups) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing 2-ethoxyphenyl with 4-chlorophenyl) and compare bioactivity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target proteins (e.g., COX-2 active site) .
- Electron-Donating/Withdrawing Effects : Correlate Hammett σ values of substituents with antioxidant IC trends .
Q. How can researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat serum) and metabolic pathways (LC-MS/MS) to identify rapid degradation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance bioavailability .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
